Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate is a complex organic compound known for its unique structural features and chemical properties. This compound is characterized by the presence of a cyclopropane ring substituted with trifluoromethyl groups, which imparts significant stability and reactivity. The compound’s structure includes an ethyl ester functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a strong base.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and ethanol.
Scientific Research Applications
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins.
Comparison with Similar Compounds
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate: Lacks the chlorine and methyl substituents, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group, affecting its chemical behavior and applications.
Ethyl 3-(1-bromo-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate: Contains a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
99923-35-0 |
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Molecular Formula |
C12H15ClF6O2 |
Molecular Weight |
340.69 g/mol |
IUPAC Name |
ethyl 3-(1-chloro-2-methylpropyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15ClF6O2/c1-4-21-9(20)7-6(8(13)5(2)3)10(7,11(14,15)16)12(17,18)19/h5-8H,4H2,1-3H3 |
InChI Key |
YBHZVSSBTZLQON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C1(C(F)(F)F)C(F)(F)F)C(C(C)C)Cl |
Origin of Product |
United States |
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